

# Validating the Structure of 3-Methoxypyridin-4-amine: A Comparative Spectroscopic Analysis

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## Compound of Interest

Compound Name: 3-Methoxypyridin-4-amine

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A comprehensive guide for researchers, scientists, and drug development professionals on the structural elucidation of **3-Methoxypyridin-4-amine** using advanced spectroscopic techniques. This guide provides a comparative analysis with structurally related compounds, detailed experimental protocols, and visual workflows to support accurate molecular characterization.

The definitive identification of a chemical compound is a cornerstone of chemical research and drug development. Advanced spectroscopic techniques provide the necessary tools to elucidate the precise molecular structure, ensuring the purity and identity of a synthesized compound. This guide focuses on the validation of the structure of **3-Methoxypyridin-4-amine**, a substituted pyridine derivative of interest in medicinal chemistry, through a multi-faceted spectroscopic approach. By comparing its spectral data with those of analogous compounds, 3-aminopyridine and 3-chloropyridin-4-amine, we demonstrate a robust methodology for structural confirmation.

## Spectroscopic Data Comparison

A comparative analysis of the spectroscopic data for **3-Methoxypyridin-4-amine** and its structural analogs is essential for unambiguous identification. The following tables summarize the key data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data

Compound	Solvent	Chemical Shift ( $\delta$ ) ppm, Multiplicity, Coupling Constant (J) Hz, Integration, Assignment
3-Methoxypyridin-4-amine	Data not available in search results	Data not available in search results
3-Aminopyridine[1]	DMSO-d <sub>6</sub>	8.53 (d, J=1.5 Hz, 1H, H-2), 8.23 (d, J=0.0 Hz, 1H, H-6), 7.40 (dd, J=7.9, 1.5 Hz, 1H, H-4), 7.26 (dd, J=7.9, 3.2 Hz, 1H, H-5), 5.80 (s, 2H, -NH <sub>2</sub> )
CDCl <sub>3</sub>	8.08 (m, 1H), 7.99 (m, 1H), 7.03 (m, 1H), 6.97 (m, 1H), 3.89 (br s, 2H, -NH <sub>2</sub> )	
3-Chloropyridin-4-amine[2]	Data not available in search results	Data not available in search results

Table 2: <sup>13</sup>C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift ( $\delta$ ) ppm
3-Methoxypyridin-4-amine	Data not available in search results	Data not available in search results
3-Aminopyridine	Data not available in search results	Data not available in search results but indicated to be available in SpectraBase[3]
3-Chloropyridin-4-amine	Data not available in search results	Data not available in search results

Table 3: Infrared (IR) Spectroscopy Data

Compound	Technique	Key Absorptions (cm <sup>-1</sup> )
3-Methoxypyridin-4-amine	Data not available in search results	Data not available in search results
3-Aminopyridine[4][5][6]	KBr disc	3450, 3300 (N-H stretch), 1600 (C=C, C=N stretch), 1480, 1440, 1310, 800, 700
3-Chloropyridin-4-amine[7]	ATR-Neat	Specific data not detailed, but available in SpectraBase

Table 4: Mass Spectrometry Data

Compound	Ionization Method	[M] <sup>+</sup> or [M+H] <sup>+</sup> (m/z)	Key Fragments (m/z)
3-Methoxypyridin-4-amine[8]	(Not specified)	124.14 (Calculated)	Data not available in search results
3-Aminopyridine[3][9][10]	Electron Ionization (EI)	94	67, 40
3-Chloropyridin-4-amine[2][7]	Electron Ionization (EI)	128, 130 (isotope pattern)	93, 66

## Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic experiments. The following are generalized protocols for the acquisition of the data presented above.

### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

Sample Preparation:

- Accurately weigh 5-10 mg of the solid sample for <sup>1</sup>H NMR or 20-50 mg for <sup>13</sup>C NMR.
- Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a clean, dry NMR tube.

- Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain an internal reference.

#### Instrument Parameters:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
- $^1\text{H}$  NMR:
  - Pulse sequence: Standard single-pulse sequence.
  - Number of scans: 16-64, depending on the sample concentration.
  - Relaxation delay: 1-5 seconds.
  - Spectral width: 0-12 ppm.
- $^{13}\text{C}$  NMR:
  - Pulse sequence: Proton-decoupled pulse sequence.
  - Number of scans: 1024 or more, due to the low natural abundance of  $^{13}\text{C}$ .
  - Relaxation delay: 2-5 seconds.
  - Spectral width: 0-220 ppm.

#### Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the spectrum to obtain pure absorption peaks.
- Calibrate the chemical shift scale using the reference signal (TMS at 0 ppm or the residual solvent peak).

- Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer a portion of the mixture into a pellet-forming die.
- Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Acquire the sample spectrum over the desired range (typically  $4000\text{-}400\text{ cm}^{-1}$ ).
- The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

## Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

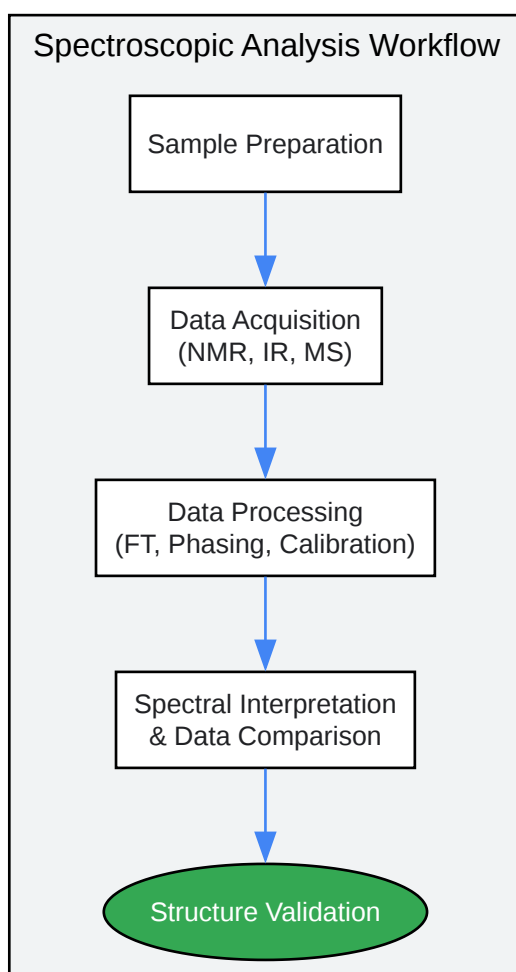
- For volatile and thermally stable compounds, direct insertion probe or gas chromatography (GC) can be used to introduce the sample into the ion source.
- The sample is vaporized by heating in a high vacuum environment.

Ionization and Analysis:

- The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).
- This causes the ejection of an electron from the molecule, forming a molecular ion ( $M^+$ ).
- The molecular ion and its fragments are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer.
- A detector records the abundance of each ion, generating a mass spectrum.

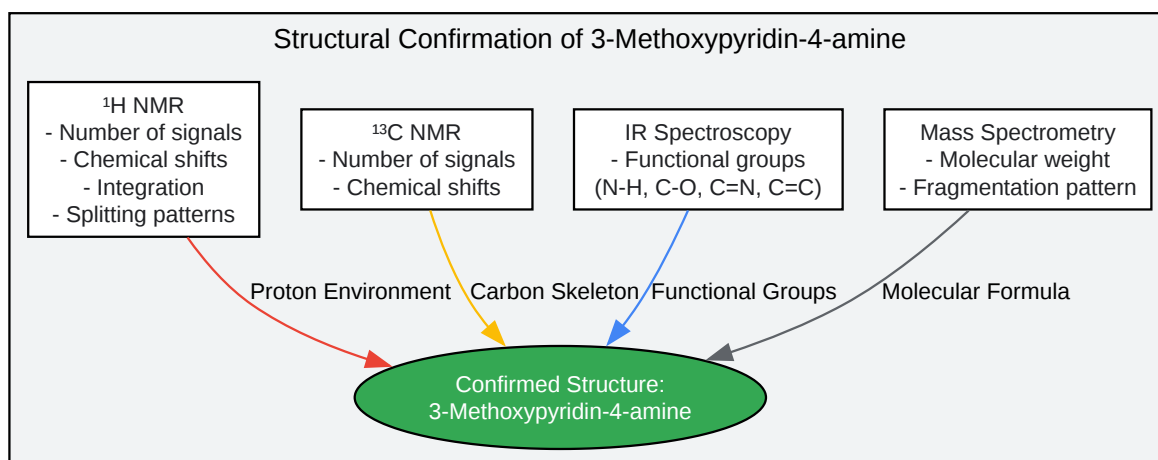
## Structural Validation Workflow & Logic

The following diagrams illustrate the general workflow for validating a chemical structure using spectroscopy and the logical relationship of how different spectroscopic data contribute to the confirmation of the **3-Methoxyppyridin-4-amine** structure.



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Caption: General workflow for validating a chemical structure.



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Caption: Logic of spectroscopic data in structure confirmation.

By systematically applying these advanced spectroscopic techniques and comparing the obtained data with those of known analogs, researchers can confidently validate the structure of **3-Methoxypyridin-4-amine**. This rigorous approach is fundamental to ensuring the quality and reliability of chemical compounds used in further research and development.

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## References

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- 2. 3-Chloropyridin-4-amine | C<sub>5</sub>H<sub>5</sub>ClN<sub>2</sub> | CID 581853 - PubChem [pubchem.ncbi.nlm.nih.gov]

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